molecular formula C12H7BrO B1267186 3-Bromodibenzo[b,d]furan CAS No. 26608-06-0

3-Bromodibenzo[b,d]furan

Cat. No. B1267186
CAS RN: 26608-06-0
M. Wt: 247.09 g/mol
InChI Key: AZFABGHLDGJASW-UHFFFAOYSA-N
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Description

3-Bromodibenzo[b,d]furan is a heterocyclic aromatic compound with a unique structure. It is a highly reactive compound and has been used in various scientific and industrial applications. This compound has a wide variety of properties and can be used to synthesize compounds with different properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cu-Catalyzed Reactions : The Cu(I)-catalyzed reaction involving 1,2-dihalobenzenes and 1,3-cyclohexanediones, such as 1-bromo-2-iodobenzenes (a class including 3-Bromodibenzo[b,d]furan), is significant for synthesizing 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This process achieves yields ranging from 47 to 83% and is notable for its regioselective domino process comprising an intermolecular Ullmann-type C-arylation followed by intramolecular Ullmann-type O-arylation (Aljaar et al., 2012).

  • Palladium-Catalyzed Cross-Coupling : this compound is involved in palladium-catalyzed cross-coupling reactions. For instance, highly efficient cross-coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents has been reported, achieving excellent yields (up to 97%) under specific conditions (Wen et al., 2020).

Medical and Biological Applications

  • Antimycobacterial Agents : Novel dibenzo[b,d]furan-1,2,3-triazole conjugates, designed by reorienting the dibenzo[b,d]furan pharmacophore, have been synthesized and evaluated for their antimycobacterial activity. Some of these compounds have shown promising results against Mycobacterium tuberculosis (Yempala et al., 2014).

Environmental and Geological Studies

  • Marine Sedimentary Rocks and Hydrothermal Petroleum : Phenyldibenzofurans, including derivatives of dibenzo[b,d]furan, have been identified in various geological samples such as sedimentary rocks and hydrothermal petroleum. These compounds are considered intermediate products in the formation of more complex heterocyclic polycyclic aromatic compounds (Marynowski et al., 2002).

Advanced Material Research

  • Organic Thin Film Transistors (OTFTs) : A novel anthracene derivative, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene, has been synthesized for use in OTFT devices. The introduction of dibenzo[b,d]furan units in these devices is innovative due to their carrier transport ability, thermal stability, and fluorescence. This material demonstrates potential in organic electronics (Zhao et al., 2017).

Safety and Hazards

The compound is classified with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280-P305+P351+P338 . It is recommended to keep the compound in a dark place and sealed in dry conditions at room temperature .

Future Directions

3-Bromodibenzo[b,d]furan can be used to synthesize a phosphorescent iridium complex containing a 3-phenylpyridazine structure . This suggests potential applications in the development of new materials for organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

Target of Action

3-Bromodibenzo[b,d]furan is a chemical intermediate

Mode of Action

It is used in the synthesis of a phosphorescent iridium complex containing a 3-phenylpyridazine structure . This suggests that it may interact with its targets to form complex structures.

Biochemical Pathways

Given its use in the synthesis of a phosphorescent iridium complex , it may be involved in pathways related to phosphorescence or light emission.

Pharmacokinetics

Its lipophilicity, water solubility, and other properties that could impact its bioavailability are provided .

Result of Action

It is used as a component of organic light-emitting diode (oled) materials , suggesting that it may have effects related to light emission at the molecular level.

Action Environment

It is recommended to be stored in a dark place, sealed in dry, at room temperature , indicating that light, moisture, and temperature may affect its stability.

Biochemical Analysis

Biochemical Properties

3-Bromodibenzo[b,d]furan plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways. Additionally, this compound has been shown to bind to certain proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress responses . By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound has been observed to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, thereby influencing cellular processes. For example, this compound can inhibit the activity of certain enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the stability of this compound can be influenced by environmental factors such as light and temperature . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function . As the dosage increases, more pronounced effects can be observed, including changes in enzyme activity, gene expression, and cellular metabolism . High doses of this compound have been associated with toxic effects, such as oxidative stress and cellular damage . These findings highlight the importance of dosage considerations in the use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes play a crucial role in the metabolism of xenobiotics, including this compound . The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of metabolites . Additionally, this compound can affect the synthesis and degradation of other biomolecules, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can be distributed to different cellular compartments, where it can exert its effects . The localization and accumulation of this compound can be influenced by factors such as its chemical properties and interactions with cellular components . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, where it can interact with key biomolecules . Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments . The subcellular localization of this compound can influence its activity and the nature of its interactions with other biomolecules, thereby affecting cellular processes .

properties

IUPAC Name

3-bromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFABGHLDGJASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304801
Record name 3-bromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26608-06-0
Record name 26608-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaNO2 (2.21 g, 32.05 mmol) was dissolved in 20 mL conc. H2SO4 in conical flask kept at 0° C. Solution of 2-aminodibenzofuran (5.3 g, 28.9 mmol) in minimum volume of glacial acetic acid was then slowly added to the flask so that temperature never raised above 5-8° C. and the mixture was stirred at 0° C. for another 1.5 h. 100 mL ether was added to the stirred mixture and precipitate of corresponding diazo salt immediately settled down. Brown color diazo salt was immediately filtered out and transferred to a flask containing CuBr (6.25 g, 43.5 mmol) in 150 mL 48% HBr. The flask was then placed in a water bath maintained at 64° C. and stirred for 2 h. After cooling down to room temperature, the dark color reaction content was filtered out and the precipitate was washed with water twice. Isolated solid was then flashed over Silica gel column with 5-10% DCM/Hexane to give 4.79 g final compound.
Name
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
6.25 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
DCM Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Combine N-dibenzofuran-3-ylamine (2.0 g, 10.8 mmol), water (20 ml), and conc. hydrobromic acid (6 ml). Cool to 0° C. Add a solution of sodium nitrite (0.7 g, 10.8 mmol) in water (16 ml). After 15 minutes add the mixture above to a mixture of copper bromide (1.7 g, 12.3 mmol) in water (9.2 ml) and hydrobromic acid (4 ml). Warm to ambient temperature. After 18 hours, add water and extract with dichloromethane. Combine the organic layers and wash sequentially with distilled water and brine and then dry (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with 8:2 hexane:EtOAc to give the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.2 mL
Type
solvent
Reaction Step Four
Name
copper bromide
Quantity
1.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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